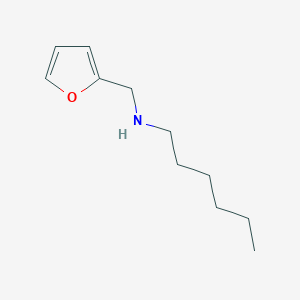

N-(furan-2-ylmethyl)hexan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

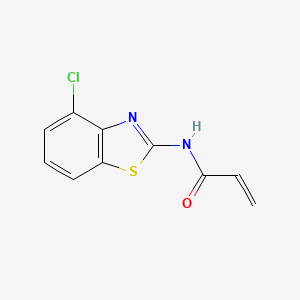

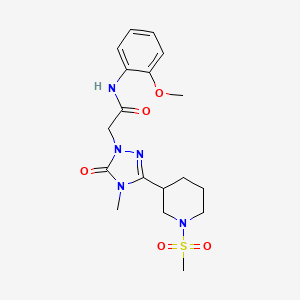

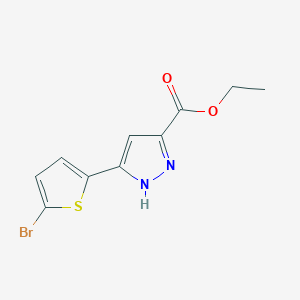

説明

“N-(furan-2-ylmethyl)hexan-1-amine” is a chemical compound that contains a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound “this compound” is likely to be a derivative of furan .

Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields . A 21% yield of the target secondary amine (N-(furan-2-ylmethyl)aniline) was obtained at room temperature using ethyl acetate as the solvent .Molecular Structure Analysis

The molecular structure of “this compound” is likely to contain a furan ring and an amine group . The compound “N-(furan-2-ylmethyl)furan-2-carboxamide” was produced using 2-furoic acid, furfurylamine, and furfuryl alcohol .Chemical Reactions Analysis

The reactions for the synthesis of “this compound” were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .科学的研究の応用

Catalytic Applications

Ruthenium nanoparticles supported on Nb2O5 have shown high selectivity and reusability as catalysts for the low-temperature reductive amination of various carbonyl compounds, including heterocycles and halogens, to synthesize primary amines without forming secondary amines or undesired hydrogenated byproducts. This methodology facilitates the synthesis of compounds like 2,5-bis(aminomethyl)furan, crucial for aramid production (Komanoya et al., 2017).

Material Science and Polymer Applications

In materials science, furfuryl amine has been utilized as a chain extender in the synthesis of linear polyurethane with pendant furan groups (L-PU-Furan), and cross-linked healable polyurethane containing Diels–Alder bonds (C-PU-DA). These materials exhibit excellent thermal reversibility and healing properties, demonstrating potential for advanced functional materials (Du et al., 2014).

Pharmaceutical and Biomedical Applications

In the pharmaceutical domain, novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have shown promise in antimicrobial studies, with certain compounds exhibiting significant activity against clinical strains of S. epidermidis. These findings suggest potential applications in developing new antimicrobial agents (Szulczyk et al., 2021).

Photopolymerization and 3D Printing

Furan derivatives have been explored as photoinitiators in photopolymerization processes. For instance, 2,6-bis(furan-2-ylmethylidene)cyclohexan-1-one (BFC) exhibited high polymerization rates and conversion at low concentrations, making it a promising candidate for light-color materials in 3D photopolymerization printing with long-wavelength LED lamps (Li et al., 2019).

Advanced Synthesis Techniques

Efficient synthetic methods have been developed for the preparation of furan or imidazo[1,2-a]pyridine derivatives via a three-component domino reaction. This method showcases significant functional group tolerance and efficiency, highlighting the versatility of furan-based compounds in synthetic organic chemistry (Cui et al., 2018).

特性

IUPAC Name |

N-(furan-2-ylmethyl)hexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-2-3-4-5-8-12-10-11-7-6-9-13-11/h6-7,9,12H,2-5,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBILSHADLJGHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2654518.png)

![1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2654519.png)

![2,8,10-trimethyl-N-((tetrahydrofuran-2-yl)methyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2654530.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2654532.png)

![3-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2654534.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654537.png)